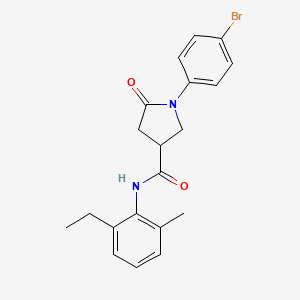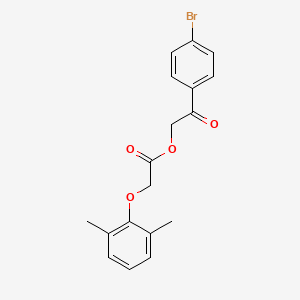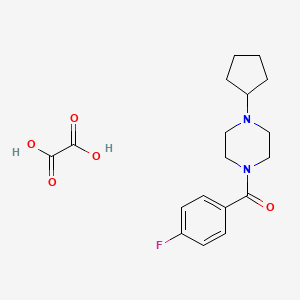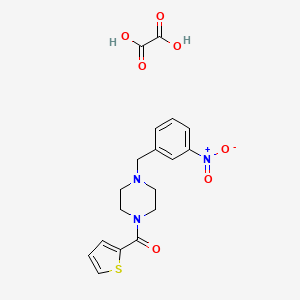![molecular formula C21H30N2O4S B4014805 1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)
1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate
Description
Synthesis Analysis
Synthesis of compounds related to "1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate" involves multi-step chemical processes, including condensation, nucleophilic substitution, and cyclization reactions. For example, Abate et al. (2011) discuss the synthesis of σ receptor ligand analogues with reduced lipophilicity by substituting methylene groups with polar functional groups, highlighting the importance of structural modification in enhancing compound properties (Abate et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate" is characterized using various spectroscopic and crystallographic techniques. Sanjeevarayappa et al. (2015) utilized LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with XRD data, to confirm the structure of a related compound, showcasing the comprehensive approach required for molecular characterization (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving "1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate" and its analogues can include redox reactions, hydrolysis, and interactions with biological targets. Mella et al. (2001) investigated the photochemistry of a quinoline derivative, providing insights into substitution reactions and the stability of similar compounds under various conditions (Mella et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The work of Kumara et al. (2017) on crystal structure studies and DFT calculations of piperazine derivatives underscores the importance of physical characterization in predicting compound reactivity and stability (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different chemical conditions, and interaction with metals or organic solvents, are essential for designing and synthesizing new compounds with desired functionalities. The research by Shaheen et al. (2018) on organotin(IV) derivatives provides an example of how altering chemical structures can influence antibacterial and antifungal activity, showcasing the chemical versatility of piperazine-based compounds (Shaheen et al., 2018).
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2S.C2H2O4/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-3,7-10,17H,4-6,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIDHJOLUJEAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4014725.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)
![N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4014755.png)

![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)


![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)
